APR-246

説明

APR-246, also known as this compound, is a methylated derivative of Prima-1. It is a small molecule that has gained significant attention in cancer research due to its ability to restore the function of mutant p53 proteins. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis in response to DNA damage. Mutations in the p53 gene are found in over 50% of human cancers, making it a critical target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

APR-246 is synthesized through the methylation of Prima-1. The synthetic route involves the reaction of Prima-1 with a methylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with specialized equipment to ensure the purity and yield of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the produced compound .

化学反応の分析

Types of Reactions

APR-246 undergoes several types of chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly involving thiol groups in proteins.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out under physiological conditions, with pH and temperature optimized to mimic the cellular environment .

Major Products

The major products formed from reactions involving this compound include modified proteins with restored p53 function and increased levels of apoptosis-inducing factors .

科学的研究の応用

APR-246 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

APR-246 exerts its effects by covalently binding to and modifying thiol groups in the core domain of mutant p53 proteins. This modification restores the wild-type conformation of p53, allowing it to regain its ability to induce apoptosis and regulate the cell cycle . Additionally, this compound can induce the production of reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .

類似化合物との比較

APR-246 is unique in its ability to restore the function of mutant p53 proteins. Similar compounds include:

Prima-1: The parent compound of this compound, which also targets mutant p53 but with lower efficacy.

This compound stands out due to its ability to covalently modify mutant p53 and its potential for use in combination therapies .

生物活性

APR-246, also known as eprenetapopt, is a novel anti-cancer agent primarily recognized for its ability to reactivate mutant p53 proteins, restoring their wild-type (wt) functions. This reactivation is critical, as mutant TP53 is implicated in the progression of various cancers. The compound has shown promise in clinical trials, particularly in hematologic malignancies and solid tumors characterized by TP53 mutations. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound exerts its effects by being converted within cells to methylene quinuclidinone (MQ), a reactive electrophile. MQ interacts with specific cysteine residues in mutant p53 proteins (C124, C229, and C277), altering their conformation from a mutant to a wild-type state. This transformation restores the transcriptional activity of p53 target genes that are crucial for tumor suppression .

The compound's mode of action is not limited to p53 reactivation; it also influences various cellular processes by modifying numerous proteins involved in redox homeostasis, apoptosis, necroptosis, and ferroptosis pathways. Notably, this compound can induce cell death regardless of the TP53 status of the cancer cells, suggesting its potential application across a broader spectrum of malignancies than initially considered .

Clinical Trials and Case Studies

This compound has undergone extensive clinical evaluation. Key findings from clinical trials include:

- Hematologic Malignancies : In combination with azacitidine, this compound has shown positive outcomes in patients with hematologic malignancies. Phase II trials indicated improved response rates and overall survival .

- Solid Tumors : Trials are ongoing for various solid tumors expressing mutant TP53. For instance, studies have demonstrated that this compound can significantly reduce tumor burden in preclinical models of ovarian and breast cancer .

Table 1: Summary of Clinical Trials Involving this compound

Research Findings

Recent studies have utilized isogenic cancer cell lines to better understand the effects of this compound across different TP53 states. These investigations revealed that:

- Induction of Cell Death : this compound can trigger multiple programmed cell death pathways depending on the concentration used and the type of cancer cell. This includes apoptosis, necroptosis, and ferroptosis .

- Sensitivity Variability : The sensitivity of both malignant and non-malignant cells to this compound varies significantly across different cell types, indicating a nuanced interaction between the compound and cellular context .

特性

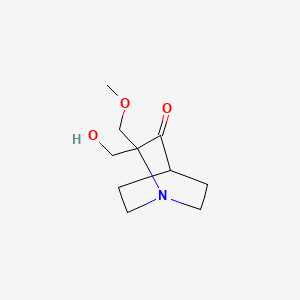

IUPAC Name |

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBNULCRKBVAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(C(=O)C2CCN1CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164013 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5291-32-7 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprenetapopt [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprenetapopt | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRENETAPOPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。